molecular formula C9H18ClNO B2412562 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride CAS No. 1955553-83-9

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

Cat. No. B2412562
CAS RN: 1955553-83-9
M. Wt: 191.7
InChI Key: DYXANXBLMDKULU-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CBMA hydrochloride and has a molecular formula of C10H18ClNO.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride and its isosteres, like other 3-((hetera)cyclobutyl)azetidine-based compounds, are being explored as building blocks in drug discovery due to their larger size and increased conformational flexibility. This flexibility enhances their potential utility in lead optimization programs in drug development (Feskov et al., 2019).

Antiviral Research

Research has indicated that certain pyrimidine derivatives involving cyclobutyl groups exhibit improved antiviral potency. Specifically, compounds with cyclobutyl groups substituted at certain positions demonstrated enhanced efficacy against both types A and B influenza virus (Hisaki et al., 1999).

Novel Synthesis Methods

Studies have shown innovative synthesis methods involving azetidine derivatives. For example, the synthesis of 3,3-dichloroazetidines describes a new class of azetidines, expanding the chemical repertoire and potentially opening new avenues in medicinal chemistry (Aelterman et al., 1998).

Anticancer Applications

A series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, similar in structure to 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride, have shown potential as anticancer agents. These compounds have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021).

Antioxidant Activity

Schiff bases and azetidines derived from phenyl urea derivatives have displayed notable in-vitro antioxidant activity, suggesting potential therapeutic applications (Nagavolu et al., 2017).

Nicotinic Receptor Binding

The azetidine derivative A-85380 and its fluorine derivative have been investigated for their binding properties to nicotinic acetylcholine receptors. These findings could have implications in the development of drugs targeting these receptors (Doll et al., 1999).

properties

IUPAC Name

3-cyclobutyl-3-(methoxymethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXANXBLMDKULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

CAS RN

1955553-83-9
Record name 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride
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